LogP Comparison: Intermediate Lipophilicity Balances Permeability and Solubility
The target compound exhibits a predicted LogP of 2.08 , which is 1.86 log units lower than the 4-methylpiperidine analog (ACD/LogP = 3.94) [1] and 0.88 log units higher than the 4-bromophenyl analog lacking fluorine substituents (XLogP3 = 1.2) [2]. This intermediate lipophilicity is within the optimal range for oral bioavailability, unlike the excessively lipophilic 4-methylpiperidine analog (>3.5) and the more polar 4-bromophenyl analog.
| Evidence Dimension | Predicted LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.08 |
| Comparator Or Baseline | 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperidine: ACD/LogP = 3.94; 1-((4-Bromophenyl)sulfonyl)piperidin-4-one: XLogP3 = 1.2 |
| Quantified Difference | Δ = −1.86 (vs. 4-methylpiperidine analog); Δ = +0.88 (vs. 4-bromophenyl analog) |
| Conditions | Predicted using ACD/Labs Percepta Platform (ChemSpider) and XLogP3 (PubChem) |
Why This Matters
Lipophilicity drives both membrane permeability and aqueous solubility; the target compound’s LogP of 2.08 avoids the solubility penalty of highly lipophilic analogs while retaining sufficient permeability for biological assays.
- [1] ChemSpider. 1-[(2-Bromo-4,5-difluorophenyl)sulfonyl]-4-methylpiperidine (CSID:32076580). ACD/LogP = 3.94. https://legacy.chemspider.com/Chemical-Structure.32076580.html (accessed 2024). View Source
- [2] PubChem. 1-((4-Bromophenyl)sulfonyl)piperidin-4-one (CID 24706412). XLogP3 = 1.2. https://pubchem.ncbi.nlm.nih.gov/compound/929000-54-4 (accessed 2024). View Source
